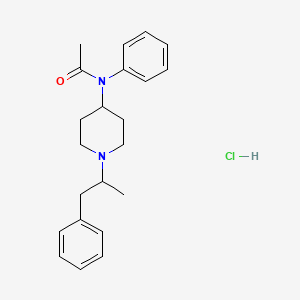
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride is a synthetic compound known for its structural complexity and potential applications in various fields. This compound is a derivative of piperidine and is characterized by the presence of phenyl and acetamide groups. It has been studied for its potential use in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents.
Métodos De Preparación
The synthesis of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.
Acetylation: The acetamide group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Purification and Crystallization: The final product is purified and crystallized to obtain the monohydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Análisis De Reacciones Químicas
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or acetamide groups can be replaced by other functional groups using appropriate reagents.
Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and acetic acid.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound has been investigated for its biological activity, including its interaction with various enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
α-Methylfentanyl: A derivative of fentanyl with an additional methyl group, known for its high potency.
Cyclopropylfentanyl: Another fentanyl analog with a cyclopropyl group, studied for its pharmacological properties.
The uniqueness of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride lies in its specific structural features and the potential for diverse applications in various fields.
Propiedades
Número CAS |
2306822-12-6 |
|---|---|
Fórmula molecular |
C22H29ClN2O |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18(17-20-9-5-3-6-10-20)23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H |
Clave InChI |
MEEBFQSKZPPWQY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


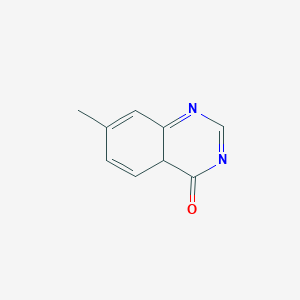
![7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione](/img/structure/B15134667.png)
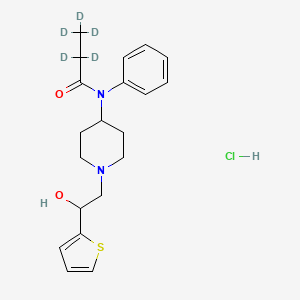
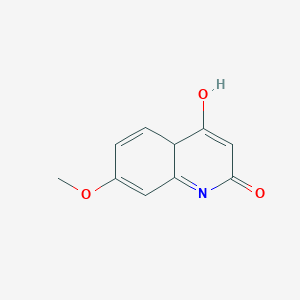
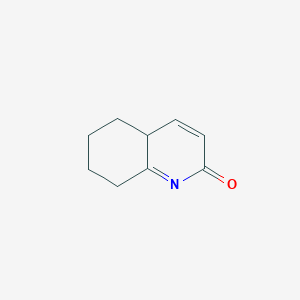
![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)
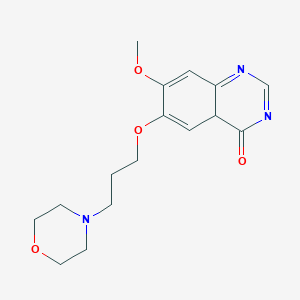

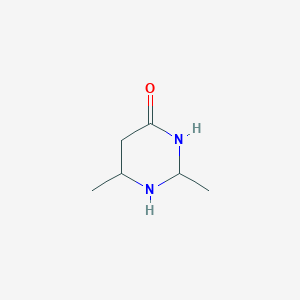
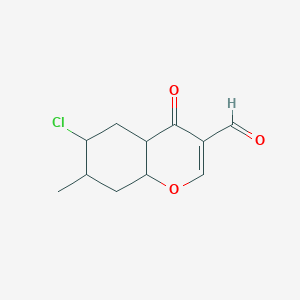
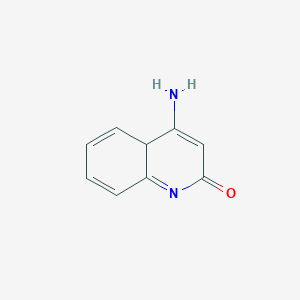
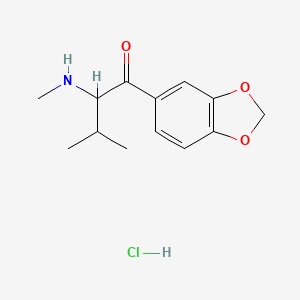
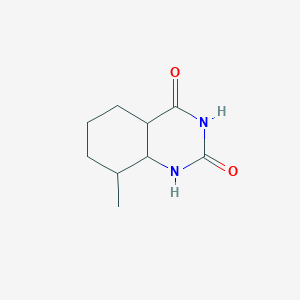
![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)
